
acetic acid
Overview
Description
acetic acid is a stable isotope-labeled compound where the carbon-1 position is enriched with the carbon-13 isotope. This compound is widely used in various scientific research fields due to its unique properties. The molecular formula of this compound-1-13C is CH3COOH, and it has a molecular weight of 61.04 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: acetic acid can be synthesized through several methods. One common method involves the reaction of methylmagnesium iodide with carbon dioxide, followed by hydrolysis to yield this compound-1-13C . Another method includes the reaction of barium carbonate-13C with methyl iodide in the presence of diethyl ether at low temperatures .
Industrial Production Methods: Industrial production of this compound-1-13C typically involves the carbonylation of methanol using carbon monoxide enriched with carbon-13. This process is catalyzed by rhodium or iridium complexes and is conducted under high pressure and temperature conditions .
Chemical Reactions Analysis
Thermal Decomposition
At elevated temperatures (>440°C), acetic acid undergoes decomposition via two primary pathways :
Reaction Pathway | Products Formed | Conditions |
---|---|---|
440–500°C, anaerobic | ||
440–500°C, controlled atmosphere |
Research Insight :
- Kinetic studies show the methane pathway dominates under industrial pyrolysis conditions, with activation energies of ~84 kJ/mol .
- Ketene (H₂C=C=O) formation is favored in catalytic environments, particularly on Ni surfaces .
Reactions with Metals
This compound reacts with active metals, producing acetate salts and hydrogen gas :
Metal | Reaction Equation | Observations |
---|---|---|
Mg | Rapid gas evolution at 25°C | |
Zn | Moderate reaction rate | |
Fe | Slow corrosion over hours |
Catalytic Effects :
- Pt-Mo bimetallic catalysts enhance reaction rates by 10× compared to pure Pt .
- Ni(110) surfaces promote acetate intermediate formation at 200–350 K .
Acid-Base Reactions
This compound reacts with bases and carbonates, exhibiting typical carboxylic acid behavior :
With hydroxides :
With carbonates :
Kinetic Data :
Esterification and Carbonylation
Industrial processes leverage this compound’s reactivity in key syntheses:
Monsanto Process (Methanol Carbonylation) :
Ru-Rh Catalyzed Hydrocarboxylation :
Parameter | Optimal Value | This compound Yield |
---|---|---|
Pressure | 10 MPa | 89% |
CO₂:H₂ Ratio | 1:1 | Max efficiency |
Temperature | 200°C | 76 kJ/mol activation |
Surface Reactions on Catalysts
Studies on Ni(110) and Pt-Mo systems reveal complex decomposition pathways :
Catalyst | Primary Pathway | Key Products | Rate (mol/g/s) |
---|---|---|---|
Ni(110) | Acetate → CO + CHₓ fragments | CO, CH₄, H₂ | |
Pt-Mo | This compound → C₂ hydrocarbons | C₂H₆, CH₃CHO |
DFT Insights :
- This compound adsorbs more strongly on Mo sites (-150 kJ/mol vs. -92 kJ/mol on Pt) .
- Restructured Pt-Mo surfaces suppress undesirable C1 products by 65% .
Degradation Kinetics :
- m-Nitrobenzhydrazide + CH₃COOH : Pseudo-first-order kinetics, at 40°C.
- OH Radical Reactions : at 298 K .
Pressure Dependence :
Total Pressure (MPa) | This compound Yield (%) |
---|---|
2 | 42 |
10 | 89 |
Scientific Research Applications
Industrial Applications
Chemical Intermediary
Acetic acid serves as a crucial chemical reagent in the production of various compounds. Its largest application is in the synthesis of vinyl acetate monomer (VAM), which is essential for manufacturing polyvinyl acetate (PVA) and polyvinyl alcohol (PVOH). These polymers are widely used in adhesives, paints, coatings, textiles, and films .
Production of Acetic Anhydride
Another significant application is in producing acetic anhydride, which is primarily used as a reagent for synthesizing cellulose acetate. This compound finds applications in textiles, cigarette filters, and photographic film fibers .
Textile Industry
In textile printing, this compound is utilized as a component of printing pastes or as a pre-treatment chemical. It adjusts the pH and enhances dye absorption on fabrics .
Pharmaceutical Applications
This compound is extensively used in the pharmaceutical industry for various purposes:
- Solvent for Drug Formulation : It acts as a solvent in the formulation of certain medications.
- Synthesis of Active Pharmaceutical Ingredients (APIs) : this compound is involved in chemical reactions such as esterification and acetylation to produce specific drug molecules .
Recent studies have shown that this compound exhibits antimicrobial properties, making it suitable for use as an antiseptic agent. A study demonstrated that a low concentration (3%) was effective against various problematic Gram-negative bacteria, suggesting its potential use in clinical settings .
Food Preservation and Fermentation
This compound plays a vital role in food preservation through its use as a natural preservative. It inhibits the growth of spoilage microorganisms and pathogens. Additionally, it is a key ingredient in vinegar production, which has been utilized for centuries as both a condiment and preservative.
- Probiotic Fermentation : Certain strains of Lactobacillus plantarum utilize this compound during fermentation processes, enhancing food safety and shelf-life by inhibiting harmful bacteria .
Environmental Applications
This compound has been explored for its potential in environmental management:
- Enhanced Oil Recovery : In petroleum engineering, this compound is applied to improve oil recovery from carbonate reservoirs by dissolving limestone and enhancing permeability .
- Wastewater Treatment : It can be used to modify the pH of wastewater and facilitate the removal of heavy metals through precipitation reactions.
Case Study 1: Antimicrobial Efficacy
A study comparing this compound with common antiseptics found that it exhibited superior bactericidal effects against several resistant bacterial strains. This suggests that this compound could be an effective alternative antiseptic in clinical applications .
Case Study 2: Food Safety Enhancement
Research involving Lactobacillus plantarum indicated that using this compound during fermentation improved the safety profile of fermented foods by suppressing pathogenic bacteria while promoting beneficial microbial growth .
Summary Table of Applications
Application Area | Specific Uses | Key Benefits |
---|---|---|
Industrial | Production of VAM, cellulose acetate | Versatile chemical intermediary |
Pharmaceuticals | Solvent for drug formulation | Effective antimicrobial properties |
Food Preservation | Vinegar production | Natural preservative |
Environmental | Oil recovery enhancement | Improves permeability in carbonate reservoirs |
Mechanism of Action
The mechanism of action of acetic acid-1-13C involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 isotope allows for the tracking of the compound through various biochemical reactions, providing insights into metabolic processes and molecular interactions . The labeled carbon can be detected using NMR spectroscopy, enabling the study of molecular dynamics and reaction mechanisms .
Comparison with Similar Compounds
Acetic acid-2-13C: Labeled at the carbon-2 position.
This compound-13C2: Both carbon atoms are labeled with carbon-13.
Acetic anhydride-1,1-13C2: Both carbonyl carbons are labeled with carbon-13.
Uniqueness: this compound is unique due to its specific labeling at the carbon-1 position, which makes it particularly useful for studying reactions and pathways involving the carboxyl group. This specificity allows for more precise tracking and analysis compared to other labeled compounds .
Biological Activity
Acetic acid (chemical formula: C₂H₄O₂), a simple carboxylic acid, is widely recognized for its biological activities, particularly its antimicrobial properties. This article delves into the various aspects of this compound's biological activity, including its mechanisms of action, efficacy against pathogens, and applications in clinical and industrial settings.
This compound is a colorless liquid with a pungent smell, commonly found in vinegar. It has a molecular weight of 60.05 g/mol and a boiling point of 117.9 °C. Its properties contribute to its effectiveness as an antimicrobial agent and its utility in various applications.
Property | Value |
---|---|
Molecular Formula | C₂H₄O₂ |
Molecular Weight | 60.05 g/mol |
Boiling Point | 117.9 °C |
Density | 1.051 g/mL |
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial efficacy of this compound against a range of pathogens, particularly in clinical settings involving wound care.
This compound exerts its antimicrobial effects primarily through the following mechanisms:
- pH Reduction : By lowering the pH of the environment, this compound creates unfavorable conditions for bacterial growth.
- Cell Membrane Disruption : It can penetrate bacterial cell membranes, leading to cell lysis.
- Inhibition of Biofilm Formation : this compound has been shown to prevent biofilm formation and eradicate existing biofilms, which are often resistant to conventional antibiotics.
Efficacy Against Specific Pathogens
A study conducted by Cortesia et al. assessed the antibacterial activity of this compound against various strains commonly found in burn wounds. The minimum inhibitory concentration (MIC) was determined to be between 0.16% and 0.31% for planktonic growth, while biofilm prevention required concentrations starting at 0.31%. Notably, mature biofilms were eradicated after three hours of exposure to this compound .
Table 1: Antibacterial Activity of this compound Against Common Pathogens
Pathogen | MIC (%) | Biofilm Eradication Time (hours) |
---|---|---|
Pseudomonas aeruginosa | 0.16-0.31 | 3 |
Acinetobacter baumannii | 0.16-0.31 | 3 |
Staphylococcus aureus | 0.16-0.31 | 3 |
Enterococcus faecalis | 0.16-0.31 | 3 |
Case Studies
- Burn Wound Infections : A clinical study highlighted this compound's effectiveness in treating infections in burn patients, where it demonstrated significant bactericidal activity against both Gram-positive and Gram-negative bacteria, including MRSA and Pseudomonas aeruginosa.
- Food Preservation : this compound is also utilized in food preservation due to its ability to inhibit spoilage organisms and pathogens such as E. coli and Salmonella. The application of this compound in food processing helps extend shelf life while ensuring safety .
Safety and Toxicology
Research indicates that this compound is generally safe when used appropriately; however, high concentrations can cause irritation or damage to tissues. Studies have established a no-observed-adverse-effect level (NOAEL) for rats at doses up to 290 mg/kg body weight per day .
Q & A
Basic Research Questions
Q. How can the concentration of acetic acid in aqueous solutions be accurately determined using titration?
Titration with a strong base (e.g., NaOH) and phenolphthalein as an indicator is a standard method. Key steps include:
- Preparing a 0.1–1.0 M NaOH solution (standardized with potassium hydrogen phthalate).
- Diluting the this compound sample to avoid overshooting the endpoint.
- Conducting triplicate trials to minimize human error (e.g., parallax in burette readings).
- Calculating molarity using . Note: A 13.6% error was observed in one study due to improper equipment calibration and spillage .
Q. What factors influence the pH measurement of this compound solutions?
- Temperature : Dissociation () increases with temperature (e.g., at 20°C vs. 75°C), altering pH nonlinearly. Portable pH meters require temperature correction to mitigate instrumental errors .
- Concentration : Dilute solutions (e.g., 1 M) exhibit higher dissociation degrees than concentrated glacial this compound.
- Ionic strength : Presence of salts (e.g., sodium acetate) shifts equilibrium via the common-ion effect.
Advanced Research Questions
Q. How does temperature affect the dissociation kinetics of this compound, and how can this be modeled experimentally?
A metrological study used a 1 M this compound solution, measuring pH at 20°C, 40°C, 55°C, and 75°C. Key findings:
- Nonlinear relationship between temperature and , modeled using the Arrhenius equation.
- Statistical analysis (mean, variance) revealed a ±0.05 pH unit error due to sensor nonlinearity. Method: Use a high-precision pH meter with temperature compensation and validate data with second-order statistical moments .
Q. How can experimental design resolve contradictions in this compound’s inhibitory effects on microbial fermentation?
A factorial design tested S. cerevisiae 424A under varying this compound concentrations (0–15 g/L) and pH (3.5–5.0):
Q. What methodologies optimize this compound’s role in biopolymer extraction (e.g., collagen)?
A randomized design (3 treatments × 6 replicates) tested 0.1 M, 0.15 M, and 0.2 M this compound for collagen yield from fish skin:
- 0.2 M this compound maximized extraction efficiency (85% yield) but risked protein denaturation.
- FTIR analysis confirmed preserved triple-helix structure at 0.15 M. Recommendation: Balance concentration with post-extraction purification steps (e.g., dialysis) .
Q. How do reactive distillation systems handle this compound’s vapor-liquid equilibrium (VLE) in multicomponent mixtures?
For quaternary systems (this compound, isopropanol, water, isopropyl acetate):
- Use NRTL or UNIQUAC models to correlate VLE data.
- Account for azeotrope formation between water and isopropyl acetate. Validation: Compare simulated vs. experimental tie-line data using Othmer-Tobias correlations .
Q. Contradiction Analysis & Troubleshooting
Q. Why do studies report conflicting this compound dissociation coefficients (KaK_aKa)?
Discrepancies arise from:
- Measurement techniques : Conductivity vs. pH-based methods yield ±5% variation.
- Temperature control : Uncalibrated thermostatic baths introduce ±0.1 pH unit errors.
- Ionic strength adjustments : Neglecting activity coefficients in concentrated solutions. Solution: Standardize protocols using IUPAC guidelines and report temperature/ionic conditions explicitly .
Q. How to address variability in this compound’s performance as a leaching agent for environmental remediation?
A study comparing AA/HAN (this compound/hydroxylamine hydrochloride) with other leaching agents found:
- AA/HAN achieved 90% metal recovery at pH 3.0 but required 24-hour agitation.
- Inconsistent results stemmed from solid-to-liquid ratio (1:10 recommended) and redox potential fluctuations. Fix: Pre-equilibrate solutions and monitor Eh/pH in real-time .
Tables for Key Data
Table 1. Temperature vs. Dissociation of 1 M this compound
Temperature (°C) | pH | (×10⁻⁵) |
---|---|---|
20 | 2.4 | 1.76 |
40 | 2.3 | 1.85 |
55 | 2.2 | 2.10 |
75 | 2.0 | 2.48 |
Table 2. Ethanol Yield Under this compound Stress
[this compound] (g/L) | pH | Ethanol Yield (g/g) |
---|---|---|
0 | 5.0 | 0.45 |
15 | 3.5 | 0.27 |
Properties
IUPAC Name |
acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)/i2+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBSBXVTEAMEQO-VQEHIDDOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[13C](=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
61.045 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1563-79-7, 63459-47-2 | |
Record name | Acetic acid C-13 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001563797 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid-1-13C,d4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1563-79-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACETIC ACID C-13 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29JB6BU01H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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